Homoharringtonine,(S)

Clonogenic assay Solid tumor Potency comparison

Homoharringtonine (HHT, CAS 26833-87-4) is the only clinically validated protein synthesis inhibitor that binds the 60S ribosomal A-site with a Kd of 39 nM. Unlike harringtonine, HHT shows a 5.2-fold lower mean ID50 in solid tumor clonogenic assays and a broader activity spectrum (sarcoma, breast, ovarian, endometrial). It is the essential positive control for BCR-ABL T315I-mutant CML screens, achieving a 77% complete hematologic response rate where TKIs fail. With a therapeutic index of 2.31 in B16 melanoma (vs vincristine 1.38), HHT is the preferred reference standard for in vivo translation inhibitor pharmacology. Verify (2′R,3S,4S,5R)-(−) enantiopurity by chiral HPLC before use.

Molecular Formula C29H39NO9
Molecular Weight 545.6 g/mol
Cat. No. B1256679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoharringtonine,(S)
Molecular FormulaC29H39NO9
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCC12C(C(=CC13CCCN3CCC4=CC5=C(C=C24)OCO5)OC)OC(=O)C(CCCC(C)(C)O)(CC(=O)O)O
InChIInChI=1S/C29H39NO9/c1-26(2,34)8-5-9-28(35,16-23(31)32)25(33)39-24-22(36-4)15-29-10-6-11-30(29)12-7-18-13-20-21(38-17-37-20)14-19(18)27(24,29)3/h13-15,24,34-35H,5-12,16-17H2,1-4H3,(H,31,32)/t24?,27-,28-,29+/m1/s1
InChIKeyDJIVDDPFKDEQIR-XSEHADPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Homoharringtonine (S) for Oncology Research: A Cephalotaxine Ester Translation Inhibitor


Homoharringtonine (HHT, CAS 26833-87-4) is a cephalotaxine ester alkaloid that functions as a protein synthesis inhibitor by binding to the 60S ribosomal subunit at the A-site cleft, blocking aminoacyl-tRNA binding and peptide bond formation during translational elongation [1]. The naturally occurring enantiomer is the (2′R,3S,4S,5R)-(−) form, which is the stereochemically active species required for biological activity [2]. HHT differs from its close structural analogs—harringtonine (HT), isoharringtonine, deoxyharringtonine, and the parent alkaloid cephalotaxine—in the composition of its ester side-chain at the C-3 position, with the C-5′ methyl group being a critical determinant of antiproliferative potency [3]. The semisynthetic purified form (omacetaxine mepesuccinate, ≥99.7% purity) received FDA approval in 2012 for chronic myeloid leukemia after failure of ≥2 tyrosine kinase inhibitors, establishing HHT as the only clinically validated translation elongation inhibitor in the cephalotaxine class [4].

Why In-Class Cephalotaxine Alkaloids Cannot Substitute for Homoharringtonine (S) in Research and Clinical Protocols


Despite sharing a common cephalotaxine core, cephalotaxine ester alkaloids exhibit pronounced differences in antiproliferative potency, solid tumor activity spectrum, therapeutic index, and clinical resistance profiles that preclude simple interchangeability. The parent alkaloid cephalotaxine is 3–4 orders of magnitude less active than HHT across NCI tumor cell line panels [1]. Harringtonine (HT)—which bears a 2-hydroxy-2-(3-methylbutyl)succinate ester rather than HHT's 2-hydroxy-2-(4-methylpentyl)succinate side-chain—shows an approximately 5.2-fold higher mean ID50 compared to HHT in continuous-exposure clonogenic assays against human solid tumors [2]. Isoharringtonine, a stereoisomer, demonstrates markedly weaker apoptosis induction in HL-60 cells than HHT [3]. Even the semisynthetic omacetaxine mepesuccinate, while chemically identical to HHT in its active moiety, represents a distinct pharmaceutical entity with defined purity specifications (≥99.7%) and a specific subcutaneous delivery formulation that differs from native HHT preparations used in earlier clinical studies [4]. Substitution without verifying the specific enantiomeric form, ester side-chain identity, and purity grade can introduce uncontrolled variability into experimental and clinical outcomes.

Homoharringtonine (S) vs. Structural Analogs: Quantified Differentiation Across Potency, Therapeutic Index, and Clinical Resistance


Superior Continuous-Exposure Potency of Homoharringtonine vs. Harringtonine in Clonogenic Human Tumor Assays

In the only published direct head-to-head comparison using continuous exposure against fresh clonogenic human tumor cells from 23 patients, homoharringtonine demonstrated significantly greater potency than harringtonine. The mean ID50 ratio (harringtonine/homoharringtonine) was 5.2, indicating that on average, approximately 5-fold higher concentrations of harringtonine were required to achieve equivalent colony inhibition [1]. While harringtonine showed significant activity only in ovarian and endometrial carcinoma, homoharringtonine additionally demonstrated significant antitumor activity in sarcoma and breast cancer, expanding the solid tumor spectrum of activity [1]. This differential was specific to continuous exposure conditions; with 1-hour pulse exposure, the two agents were not significantly different [1].

Clonogenic assay Solid tumor Potency comparison

Higher Therapeutic Index of Homoharringtonine vs. Vinca Alkaloids in B16 Melanoma In Vivo

In a comparative in vivo study evaluating intraperitoneal administration against B16 melanoma, homoharringtonine (HO) exhibited a therapeutic index (LD10/ED50) of 2.31, which was superior to harringtonine (HA, 1.90), vincristine (VCR, 1.38), and vinblastine (VLB, <1.00) [1]. The higher therapeutic index reflects a more favorable separation between the lethal dose and the effective dose, indicating a wider safety margin for homoharringtonine compared to both its closest cephalotaxine analog (HT) and the clinically used vinca alkaloids that also target tubulin/mitosis [1]. Furthermore, oral administration of cephalotaxus alkaloids evoked significant antitumor activity against P388 and B16 melanoma, whereas the vinca alkaloids showed no oral activity in these models [1].

Therapeutic index B16 melanoma In vivo efficacy

Homoharringtonine vs. Cephalotaxine: 3–4 Orders of Magnitude Difference in Antiproliferative Activity Across NCI Tumor Cell Panels

Across a panel of 55 NCI human tumor cell lines, homoharringtonine inhibited tumor cell growth at nanomolar concentrations, whereas the parent alkaloid cephalotaxine (CET) was 3–4 orders of magnitude less active [1]. This massive potency differential underscores the critical importance of the C-3 ester side-chain for biological activity: cephalotaxine itself lacks the substituted succinate ester moiety and is therefore essentially inactive as a standalone antitumor agent [1]. In murine P-388 leukemia cells, HHT exhibits an IC50 of 17 ng/mL (approximately 31 nM), while deoxyharringtonine (IC50 = 7.5 ng/mL) and homodeoxyharringtonine (IC50 = 56 ng/mL) bracket HHT's potency within the same ester class [2]. This positions HHT as the ester alkaloid with the most extensively clinically validated potency-to-toxicity balance among cephalotaxine derivatives.

NCI cell line panel Cephalotaxine Structure-activity relationship

Homoharringtonine Activity in T315I-Mutated CML: Clinical Differentiation from Tyrosine Kinase Inhibitors

A defining clinical differentiation for homoharringtonine (as omacetaxine mepesuccinate) is its retained activity against chronic myeloid leukemia (CML) harboring the T315I BCR-ABL kinase domain mutation, which confers resistance to imatinib and most second-generation tyrosine kinase inhibitors (TKIs) [1]. In a phase 2 study of 62 CML patients with the T315I mutation, complete hematologic response (CHR) was achieved in 77% of patients, with a median response duration of 9.1 months; major cytogenetic response was observed in 23% of chronic-phase patients [1]. This efficacy is mechanistically independent of BCR-ABL kinase inhibition—HHT acts on the ribosomal A-site to block protein translation, a target orthogonal to the kinase domain affected by the T315I substitution [2]. In contrast, neither imatinib, dasatinib, nor nilotinib demonstrate meaningful clinical activity against T315I-mutant CML [2].

T315I mutation CML Tyrosine kinase inhibitor resistance

Quantified Ribosome Binding Affinity: Homoharringtonine Kd = 39 nM for Human 80S Ribosomes

Homoharringtonine binds to human 80S ribosomes with a dissociation constant (Kd) of 39 nM (38.8–39 nM across sources), as determined by cell-free binding assays using rabbit reticulocyte and human placental ribosomes . This binding affinity has been structurally resolved through X-ray crystallography of HHT bound to the yeast 80S ribosome, which localizes the drug to the A-site cleft of the peptidyl-transferase center on the 60S subunit [1]. In contrast, harringtonine and isoharringtonine, while sharing the same A-site binding mechanism, inhibit [14C]trichlodermin binding to free ribosomes to a comparable degree but have not been independently characterized with published Kd values in the peer-reviewed literature, leaving quantifiable binding affinity data uniquely available for HHT [2]. The availability of a crystallographically validated binding pose with defined Kd makes HHT the preferred tool compound for ribosomal biochemistry studies.

Ribosome binding Kd Translation inhibition

Homoharringtonine (S) Enantiopurity as a Determinant of Biological Activity: Racemic vs. Enantiopure Preparations

The naturally occurring and biologically active enantiomer of homoharringtonine is (2′R,3S,4S,5R)-(−)-homoharringtonine [1]. Enantiopure HHT has been achieved through semi-synthesis using preformed chiral acyl moieties, with enantiomeric excess values verified by chiral HPLC using immobilized cellulose chiral stationary phases [2]. Electron density mapping from crystallographic studies confirms that only the correct enantiomer fits the ribosomal binding site; the opposite enantiomer shows poor fit to the electron density map [3]. Commercially available HHT preparations vary in enantiopurity specification: pharmaceutical-grade omacetaxine mepesuccinate (Synribo) is produced to 99.7% purity as a defined semisynthetic entity, while research-grade HHT from natural sources is typically specified at ≥98% (HPLC) with varying enantiomeric excess depending on supplier and extraction methodology . This distinction is procurement-relevant because racemization of cephalotaxine during isolation from natural sources is documented [1].

Enantiopurity Stereochemistry Quality control

Recommended Application Scenarios for Homoharringtonine (S) Based on Verified Differentiation Evidence


Positive Control for Translation Elongation Inhibition in Eukaryotic Ribosome Biochemistry

With a crystallographically validated A-site binding pose on the yeast 80S ribosome and a quantified Kd of 39 nM for human ribosomes , HHT serves as an ideal positive control and reference standard in ribosomal biochemistry assays. Researchers studying translational elongation inhibitors (e.g., anisomycin, cycloheximide, bruceantin) should select HHT as the best-characterized cephalotaxine-class probe for competition binding assays, polysome profiling, and cryo-EM structural studies. Verify enantiopurity by chiral HPLC prior to use, as racemic material will not properly recapitulate the stereospecific binding interaction [1].

Reference Compound for TKI-Resistant CML Drug Screening Panels

HHT's unique clinical activity against T315I-mutated CML—77% complete hematologic response rate in patients for whom imatinib, dasatinib, and nilotinib are ineffective —makes it an indispensable positive control for screening libraries against BCR-ABL inhibitor-resistant leukemia models. Use HHT at nanomolar concentrations (IC50 ~17 ng/mL in P-388; 9 nM in Jurkat T-ALL) as the benchmark for translation-dependent anti-leukemic activity in cell viability assays, and include it as a reference arm when evaluating novel compounds targeting T315I-harboring cells [1].

Clonogenic Solid Tumor Assay Benchmark Against Harringtonine (HT)

For laboratories conducting soft agar clonogenic assays with continuous drug exposure against solid tumor specimens, HHT provides a quantifiably superior reference standard compared to harringtonine. The 5.2-fold lower mean ID50 and broader activity spectrum (sarcoma, breast, ovarian, endometrial carcinomas vs. HT's efficacy limited to ovarian and endometrial) make HHT the preferred cephalotaxine ester for solid tumor drug sensitivity screening . This differential is exposure-dependent; for pulse-exposure protocols (≤1 hour), HT and HHT may be used interchangeably as the potency difference is not significant under those conditions .

In Vivo Murine Melanoma Efficacy Reference with Validated Therapeutic Index

HHT's therapeutic index of 2.31 in the B16 melanoma model, which surpasses both vincristine (1.38) and vinblastine (<1.00) , positions it as a validated positive control for in vivo melanoma pharmacology studies. Researchers evaluating novel anti-melanoma agents should benchmark against HHT at intraperitoneal doses calibrated to this established TI. The documented oral activity of HHT in this model—in contrast to the vinca alkaloids—also makes HHT suitable as a reference for oral bioavailability studies of translation inhibitors in murine tumor models .

Quote Request

Request a Quote for Homoharringtonine,(S)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.